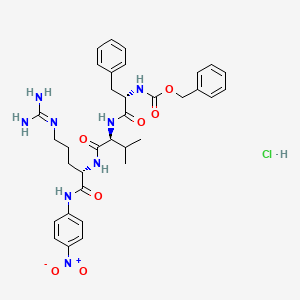
2-(4-Aminopiperidin-1-yl)pyridin-4-amine
Overview
Description
Synthesis Analysis
Piperidones, which serve as precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They have been synthesized from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating .Molecular Structure Analysis
The molecular formula of “2-(4-Aminopiperidin-1-yl)pyridin-4-amine” is C10H16N4. The InChI code is 1S/C11H15N3O2.2ClH/c12-9-2-5-14 (6-3-9)10-7-8 (11 (15)16)1-4-13-10 .Chemical Reactions Analysis
Aminopyridine ligands depend on both the presence of heteroatoms in the pyridine ring for coordination with metals . They exhibit broad biological activity and are of special interest because of their different bonding patterns with metals .Physical And Chemical Properties Analysis
The compound is a powder with a molecular weight of 294.18 .Scientific Research Applications
Amination of Pyridines and Quinolines
- Yin et al. (2007) developed a method for converting pyridine N-oxides to 2-aminopyridines, demonstrating high yields and good functional group compatibility. This research showcases an efficient way for amination of pyridines, which could include compounds like 2-(4-Aminopiperidin-1-yl)pyridin-4-amine (Yin et al., 2007).
Synthesis and Application of Aminopyridinato Complexes
- Deeken et al. (2006) synthesized aminopyridines and explored their use in catalyst systems for polymerization and Suzuki cross-coupling, highlighting the diverse industrial applications of such compounds (Deeken et al., 2006).
Structural Characterization of Pyridine Derivatives
- Böck et al. (2020) characterized polymorphs of pyridine derivatives and their hydrogen bonding patterns, providing insights into the structural aspects of aminopyridines, which may include 2-(4-Aminopiperidin-1-yl)pyridin-4-amine (Böck et al., 2020).
Optical Properties of Aminopyridine Derivatives
- Palion-Gazda et al. (2019) studied the thermal, redox, and emission properties of aminopyridine derivatives, emphasizing the potential of these compounds in optical and electronic applications (Palion-Gazda et al., 2019).
Synthesis of Substituted Aminopiperidines
- Murphy et al. (2016) described a method to synthesize substituted 4-aminopiperidines, demonstrating the pharmaceutical relevance of such compounds (Murphy et al., 2016).
Synthesis of Aminothiazoles and Pyridines
- Ankati and Biehl (2010) synthesized various 2-amino derivatives of pyridines, showcasing the adaptability of these compounds in chemical synthesis (Ankati & Biehl, 2010).
Coordination Chemistry of Aminopyridines
- Sadimenko (2011) discussed the organometallic compounds of aminopyridines, highlighting their role in coordination chemistry, which could be relevant for compounds like 2-(4-Aminopiperidin-1-yl)pyridin-4-amine (Sadimenko, 2011).
Oxyfunctionalization of Pyridines
- Stankevičiūtė et al. (2016) demonstrated the oxyfunctionalization of pyridine derivatives using Burkholderia sp., indicating biotechnological applications of such compounds (Stankevičiūtė et al., 2016).
Mild Preparation of 2-Aminopyridines
- Londregan et al. (2010) presented a mild amination process for synthesizing 2-aminopyridines, an approach that may be relevant for synthesizing compounds like 2-(4-Aminopiperidin-1-yl)pyridin-4-amine (Londregan et al., 2010).
Safety And Hazards
properties
IUPAC Name |
2-(4-aminopiperidin-1-yl)pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c11-8-2-5-14(6-3-8)10-7-9(12)1-4-13-10/h1,4,7-8H,2-3,5-6,11H2,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXYAPIBTCKODX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminopiperidin-1-yl)pyridin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tert-butyl N-[(3S,5S)-5-fluoropiperidin-3-yl]carbamate](/img/structure/B1446154.png)

![8-((2-Bromo-4,5-difluorophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1446156.png)



![tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate hemioxalate](/img/structure/B1446164.png)



